2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
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Overview
Description
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is an organic compound with the molecular formula C12H16BClO3. This compound is characterized by the presence of a phenol group substituted with a chlorine atom and a dioxaborinane ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves the reaction of 2-chlorophenol with 4,4,6-trimethyl-1,3,2-dioxaborinane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction may require the use of a base such as sodium hydroxide (NaOH) to facilitate the formation of the boronate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones .
Scientific Research Applications
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronate esters and other boron-containing compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The boronate ester group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound has a similar structure but contains a phosphorus atom instead of boron.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound has a triazine ring instead of a dioxaborinane ring.
Uniqueness
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is unique due to its boronate ester group, which imparts specific reactivity and binding properties. This makes it valuable in applications where boron-containing compounds are required, such as in the development of enzyme inhibitors and specialty chemicals .
Properties
IUPAC Name |
2-chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-8-7-12(2,3)17-13(16-8)9-4-5-11(15)10(14)6-9/h4-6,8,15H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSXCXUVNRXGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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